molecular formula C7H12O3 B2473317 2-Ethyloxolane-3-carboxylic acid CAS No. 153756-61-7

2-Ethyloxolane-3-carboxylic acid

Cat. No.: B2473317
CAS No.: 153756-61-7
M. Wt: 144.17
InChI Key: HFPFPHAYXNXEFW-UHFFFAOYSA-N
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Description

2-Ethyloxolane-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a five-membered oxolane ring with an ethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyloxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid derivatives under acidic conditions. Another method includes the oxidation of 2-ethyloxolane-3-methanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acid chloride, followed by nucleophilic substitution.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Acid chlorides, esters, amides.

Scientific Research Applications

2-Ethyloxolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The oxolane ring structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Methyloxolane-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethyloxolane-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the ring.

Uniqueness: 2-Ethyloxolane-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-ethyloxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-6-5(7(8)9)3-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPFPHAYXNXEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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